4-Bromo-2,6-diethylphenyl isothiocyanate
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Overview
Description
4-Bromo-2,6-diethylphenyl isothiocyanate is an organic compound with the molecular formula C11H12BrNS and a molecular weight of 270.19 g/mol This compound is part of the isothiocyanate family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of 4-Bromo-2,6-diethylphenyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride . This method is efficient and yields high purity products. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for research and commercial applications .
Chemical Reactions Analysis
4-Bromo-2,6-diethylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: It can participate in addition reactions with various reagents, forming new compounds with different functional groups.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Bromo-2,6-diethylphenyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diethylphenyl isothiocyanate involves its interaction with various molecular targets. It can react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects . The specific pathways involved depend on the target organism or cell type being studied.
Comparison with Similar Compounds
4-Bromo-2,6-diethylphenyl isothiocyanate can be compared with other isothiocyanates such as:
4-Bromo-2,6-dimethylphenyl isothiocyanate: Similar in structure but with methyl groups instead of ethyl groups.
Phenyl isothiocyanate: Lacks the bromine and ethyl groups, making it less reactive in certain conditions.
Allyl isothiocyanate: Known for its pungent odor and found in mustard oil, it has different biological properties compared to this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
CAS No. |
1000577-77-4 |
---|---|
Molecular Formula |
C11H12BrNS |
Molecular Weight |
270.19 g/mol |
IUPAC Name |
5-bromo-1,3-diethyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C11H12BrNS/c1-3-8-5-10(12)6-9(4-2)11(8)13-7-14/h5-6H,3-4H2,1-2H3 |
InChI Key |
AHSBEJJMBBGQLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N=C=S)CC)Br |
Origin of Product |
United States |
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